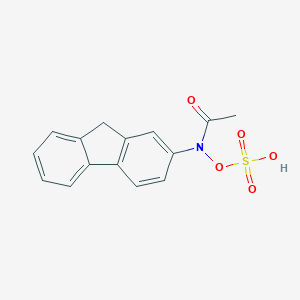

2-Acetylaminofluorene-N-sulfate

Description

Initial N-Hydroxylation of 2-Acetylaminofluorene (B57845) to N-Hydroxy-2-Acetylaminofluorene

The initial and rate-limiting step in the metabolic activation of 2-AAF is its conversion to N-hydroxy-2-acetylaminofluorene (N-OH-2-AAF). wikipedia.org This reaction introduces a hydroxyl group to the nitrogen atom of the acetylamino group, a crucial transformation that renders the molecule a proximate carcinogen, more potent than its parent compound. wikipedia.org

This N-hydroxylation is catalyzed by the cytochrome P-450 (CYP) superfamily of enzymes. wikipedia.org Specifically, the CYP1A2 isoform has been identified as playing a primary role in this oxidative reaction. nih.gov The involvement of CYP enzymes highlights the importance of hepatic metabolism in the activation of 2-AAF, as these enzymes are abundant in the liver. nih.gov

O-Sulfation of N-Hydroxy-2-Acetylaminofluorene: Formation of 2-Acetylaminofluorene-N-sulfate

Following N-hydroxylation, the resulting N-OH-2-AAF undergoes further metabolic activation through esterification. One of the most significant esterification pathways is O-sulfation, which leads to the formation of this compound (AAF-N-sulfate). wikipedia.orgcapes.gov.br This sulfate (B86663) ester is a highly reactive and unstable metabolite. capes.gov.br

The O-sulfation of N-OH-2-AAF is catalyzed by cytosolic sulfotransferase (SULT) enzymes. wikipedia.orgnih.gov These enzymes facilitate the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of N-OH-2-AAF. google.com The resulting AAF-N-sulfate can spontaneously decompose to form a reactive nitrenium ion, which can then interact with cellular macromolecules. wikipedia.org Research in male Wistar rats has shown significantly lower N-hydroxy-2-acetylaminofluorene sulfotransferase activity in hepatocyte nodules compared to control liver tissue, suggesting a potential mechanism of resistance to the mitoinhibitory effects of 2-AAF in these nodules. nih.gov

Concurrent and Competing Metabolic Transformations of N-Hydroxy-2-Acetylaminofluorene

N-OH-2-AAF can be O-acetylated by cytosolic N-acetyltransferase (NAT) enzymes, leading to the formation of N-acetoxy-2-acetylaminofluorene. wikipedia.org This metabolite is also highly reactive and can rearrange to form an arylamidonium ion that binds to DNA. wikipedia.org Both NAT1 and NAT2 isozymes can catalyze the metabolic activation of N-hydroxy-2-acetylaminofluorene. nih.gov

Another competing pathway is the deacetylation of N-OH-2-AAF to form N-hydroxy-2-aminofluorene (N-OH-AF). wikipedia.orgnih.gov This reaction is catalyzed by microsomal deacetylases. nih.gov N-hydroxy-2-aminofluorene is itself a proximate carcinogen that can be further metabolized. nih.gov The addition of microsomes has been shown to increase the mutagenicity of 2-AAF, presumably by facilitating the deacetylation of N-OH-2-AAF to the more mutagenic N-OH-AF. nih.gov

Enzymes in 2-Acetylaminofluorene Metabolism

| Enzyme Family | Specific Enzyme(s) | Substrate | Product | Metabolic Pathway |

| Cytochrome P-450 | CYP1A2 | 2-Acetylaminofluorene | N-Hydroxy-2-acetylaminofluorene | N-Hydroxylation |

| Sulfotransferases | N-hydroxy-2-acetylaminofluorene sulfotransferase | N-Hydroxy-2-acetylaminofluorene | This compound | O-Sulfation |

| N-Acetyltransferases | NAT1, NAT2 | N-Hydroxy-2-acetylaminofluorene | N-Acetoxy-2-acetylaminofluorene | O-Acetylation |

| Deacetylases | Microsomal deacetylases | N-Hydroxy-2-acetylaminofluorene | N-Hydroxy-2-aminofluorene | Deacetylation |

Structure

2D Structure

3D Structure

Properties

CAS No. |

16808-85-8 |

|---|---|

Molecular Formula |

C15H13NO5S |

Molecular Weight |

319.3 g/mol |

IUPAC Name |

[acetyl(9H-fluoren-2-yl)amino] hydrogen sulfate |

InChI |

InChI=1S/C15H13NO5S/c1-10(17)16(21-22(18,19)20)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9H,8H2,1H3,(H,18,19,20) |

InChI Key |

VAQHXJKAFOKQTD-UHFFFAOYSA-N |

SMILES |

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)OS(=O)(=O)O |

Canonical SMILES |

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)OS(=O)(=O)O |

Other CAS No. |

16808-85-8 |

Synonyms |

2-AAF-N-S 2-acetylaminofluorene-N-sulfate N-(sulfooxy)-2-FAA N-(sulfooxy)-2-fluorenylacetamide N-sulfonoxy-2-AAF N-sulfooxy-2-acetylaminofluorene |

Origin of Product |

United States |

Metabolic Activation Pathways of 2 Acetylaminofluorene Leading to N Sulfate Formation

Concurrent and Competing Metabolic Transformations of N-Hydroxy-2-Acetylaminofluorene

Glucuronidation by UDP-Glucuronosyltransferases

Glucuronidation represents a critical Phase II metabolic pathway that modifies a wide array of substances, including drugs, environmental toxins, and endogenous compounds, by conjugating them with glucuronic acid. nih.govwikipedia.org This process is catalyzed by the superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the endoplasmic reticulum of cells in the liver and other tissues. nih.govyoutube.com The addition of a glucuronic acid moiety increases the water solubility of lipophilic compounds, facilitating their excretion from the body. wikipedia.org While typically considered a detoxification pathway, glucuronidation plays a complex role in the metabolic activation of the procarcinogen 2-acetylaminofluorene (B57845) (AAF).

In the metabolic pathway of AAF, N-hydroxylation by cytochrome P450 enzymes (primarily CYP1A2) forms N-hydroxy-2-acetylaminofluorene (N-OH-AAF), a critical proximate carcinogen. aacrjournals.org This intermediate can then undergo further conjugation, including glucuronidation by UGTs. UGTs catalyze the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the hydroxylamino group of N-OH-AAF, forming the N-O-glucuronide conjugate. nih.gov

This N-O-glucuronide of N-OH-AAF is generally more stable than the corresponding N-sulfate ester. Its formation is considered a significant pathway in the metabolism of AAF in isolated rat hepatocytes, which readily produce conjugated AAF metabolites. nih.govresearchgate.net The O-glucuronide conjugate of N-hydroxy-2-acetylaminofluorene was identified in the urine of rats that had been administered 2-acetylaminofluorene. nih.gov While this conjugate was found to be stable in urine, it demonstrated lability under slightly alkaline conditions in vitro. nih.gov

For carcinogenic arylamines like AAF and their N-hydroxylated metabolites, N-glucuronidation can result in the formation of either inactive metabolites destined for excretion or labile conjugates. nih.gov These labile glucuronides can be transported to target tissues, such as the urinary bladder, where they may be hydrolyzed under acidic pH conditions back to the reactive N-hydroxyarylamine, contributing to tumor initiation in those tissues. nih.gov

Several specific UGT isoforms have been identified as being active in the glucuronidation of amine-containing compounds. Human UGTs from the 1A and 2B subfamilies are key in metabolizing a vast range of substrates. nih.gov Research has shown that human UGT1A3 and UGT1A4 are capable of catalyzing the N-glucuronidation of various primary, secondary, and tertiary amine substrates. nih.govnih.gov While many UGTs can form N-glucuronides with primary and secondary amines, UGT1A4 has shown particular importance in this process. nih.gov Studies on compounds structurally related to AAF metabolites further implicate specific UGTs; for example, UGTs 1A1, 1A9, and 2B7 have been shown to produce O-glucuronide conjugates from N-hydroxy arylamines. nih.gov

The table below summarizes the key enzymes and metabolites involved in the glucuronidation of AAF derivatives.

| Enzyme Family | Specific Enzyme | Substrate | Product | Significance |

| UDP-glucuronosyltransferase (UGT) | UGT1A, UGT2B families | N-hydroxy-2-acetylaminofluorene (N-OH-AAF) | N-(Glucuronosyloxy)-2-acetylaminofluorene | Transportable, potentially labile conjugate |

| UDP-glucuronosyltransferase (UGT) | UGT1A1, UGT1A9, UGT2B7 | N-hydroxy arylamines (general) | N-O-Glucuronide conjugates | Bioactivation/Detoxification |

| UDP-glucuronosyltransferase (UGT) | UGT1A3, UGT1A4 | Aromatic amines | N-Glucuronides | Detoxification, potential for labile conjugate formation |

| Cytochrome P450 | CYP1A2 | 2-Acetylaminofluorene (AAF) | N-hydroxy-2-acetylaminofluorene (N-OH-AAF) | Initial activation step preceding glucuronidation |

The interplay between sulfation and glucuronidation in the metabolism of N-OH-AAF is a critical determinant of its ultimate carcinogenic potential. The formation of the N-O-glucuronide can be seen as a competing pathway to the formation of the highly reactive 2-acetylaminofluorene-N-sulfate.

Enzymology of N Hydroxy 2 Acetylaminofluorene Sulfotransferase

Biochemical Characterization and Purification of N-Hydroxy-2-Acetylaminofluorene Sulfotransferase

The enzyme responsible for the sulfation of N-OH-2AAF has been identified and characterized through various purification techniques. Historically, these enzymes have been referred to by several names, including aryl sulfotransferase and hydroxamic acid sulfotransferase, reflecting their broad substrate specificity.

Purification of N-hydroxy-2-acetylaminofluorene sulfotransferase from rabbit liver cytosol has been achieved through a multi-step process involving ammonium (B1175870) sulfate (B86663) fractionation, followed by chromatography on DEAE-cellulose, Sephadex G-200, and hydroxylapatite. nih.gov This purification scheme resulted in a homogeneous enzyme preparation as determined by sodium dodecyl sulfate-polyacrylamide gel electrophoresis. nih.gov The molecular weight of the purified enzyme was estimated to be approximately 34,000 daltons by both gel filtration and electrophoresis. nih.gov

In human liver, multiple sulfotransferase isoforms are involved in the metabolism of N-substituted aryl compounds. nih.gov Partial purification of human liver SULTs using DEAE-Sepharose chromatography and anion exchange FPLC has revealed the presence of at least two distinct protein peaks with activity towards N-hydroxy-2-acetylaminofluorene. nih.gov These have been designated as human hydroxylamine/hydroxamic acid sulfotransferases (hHST) 1 and 2. nih.gov Immunoblot analysis has shown that these enzymes cross-react with antibodies against rat estrogen sulfotransferase and have a subunit molecular weight of approximately 32 kDa, corresponding to the phenol-sulfating form of phenol (B47542) sulfotransferase (P-PST). nih.gov

Further studies using recombinant human sulfotransferase isoforms have identified dehydroepiandrosterone (B1670201) sulfotransferase (DHEA-ST) as a key enzyme in the sulfonation of N-OH-2AAF. nih.gov In contrast, other isoforms such as P-form phenolsulfotransferase (P-PST), M-form PST (M-PST), and estrogen sulfotransferase (EST) did not show significant activity towards this substrate. nih.gov

Enzymatic Reaction Kinetics and Optimal Activity Parameters

The enzymatic sulfation of N-hydroxy-2-acetylaminofluorene by sulfotransferases is influenced by various factors, including pH and the presence of divalent cations. Understanding these parameters is crucial for characterizing the enzyme's activity.

Kinetic analyses of N-hydroxy-2-acetylaminofluorene sulfonation have been conducted using both human liver cytosol and recombinant dehydroepiandrosterone sulfotransferase (DHEA-ST). These studies have revealed similar apparent Michaelis constants (Km) for the substrate in both systems, suggesting that DHEA-ST is a major contributor to this metabolic pathway in the liver. nih.gov The Vmax for the sulfonation of N-hydroxy-2-acetylaminofluorene by DHEA-ST was found to be similar to that of its primary endogenous substrate, DHEA. nih.gov

In hepatocyte nodules induced by 2-acetylaminofluorene (B57845) in male Wistar rats, the N-hydroxy-2-acetylaminofluorene sulfotransferase activity was significantly lower compared to control rat liver. The average sulfotransferase activities were 0.29 and 4.75 nmol of p-nitrophenol formed per minute per milligram of protein, respectively. nih.gov This reduction in enzyme activity within the nodules may contribute to their resistance to the mitoinhibitory effects of the carcinogen. nih.gov

The activity of sulfotransferases, including those that metabolize N-hydroxy-2-acetylaminofluorene, is significantly affected by the pH of the reaction environment and the presence of divalent cations.

The optimal pH for the activity of many sulfotransferases is in the neutral to slightly alkaline range. For instance, rat liver aryl sulfotransferase B exhibits optimal activity for the sulfation of p-nitrophenol and l-tyrosine (B559521) methyl ester at pH 7.5. nih.gov

Divalent cations can have both inhibitory and stimulatory effects on human cytosolic sulfotransferases. nih.gov At a concentration of 10 mM, a range of divalent cations, including Mg²⁺, Mn²⁺, Zn²⁺, Co²⁺, Cu²⁺, Ni²⁺, and Ca²⁺, have been shown to partially or completely inhibit or stimulate the activity of nine different human cytosolic SULTs. nih.gov However, the effects of Mg²⁺ and Ca²⁺ are generally less pronounced compared to other cations. nih.gov The IC50 or EC50 values for most of these cations are typically above their normal physiological concentration ranges, although some exceptions exist. nih.gov For example, magnesium is an essential cofactor for the enzymes that synthesize PAPS, the sulfonate donor, and a concentration of 20 mM MgCl₂ has been found to be optimal for some in vitro sulfonation reactions. nih.gov

Table 1: Influence of Divalent Cations on Human Cytosolic Sulfotransferase Activity

| Cation | General Effect at 10 mM | Notes |

| Mg²⁺ | Relatively smaller inhibitory or stimulatory effect. nih.gov | Essential cofactor for PAPS synthesis. nih.gov |

| Mn²⁺ | Can inhibit or stimulate activity. nih.gov | |

| Zn²⁺ | Can inhibit or stimulate activity. nih.gov | |

| Co²⁺ | Can inhibit or stimulate activity. nih.gov | |

| Cu²⁺ | Can inhibit or stimulate activity. nih.gov | |

| Ni²⁺ | Can inhibit or stimulate activity. nih.gov | |

| Ca²⁺ | Relatively smaller inhibitory or stimulatory effect. nih.gov |

This table summarizes the general effects of various divalent cations on the activity of human cytosolic sulfotransferases. The specific effect can vary depending on the enzyme isoform and the substrate.

Stability and Inhibition Mechanisms of N-Hydroxy-2-Acetylaminofluorene Sulfotransferase

The activity of N-hydroxy-2-acetylaminofluorene sulfotransferase can be modulated by various factors, including its stability and the presence of inhibitory compounds. Understanding these mechanisms is crucial for comprehending the regulation of this key metabolic activation step.

The stability and activity of sulfotransferases are significantly influenced by the redox environment, particularly the presence of thiol-containing compounds and thiol-blocking reagents.

Thiol compounds, such as dithiothreitol, play a crucial role in maintaining the activity of some sulfotransferases. For example, rat liver enzyme B, which sulfates p-nitrophenol and l-tyrosine methyl ester, can be oxidized upon storage, leading to a dramatic increase in the Km and Vmax for p-nitrophenol sulfation and a loss of activity towards l-tyrosine methyl ester. nih.gov This oxidation and the associated changes in kinetic properties and molecular size can be reversed by the addition of dithiothreitol. nih.gov This suggests that reduced thiol groups are essential for the proper conformation and function of this enzyme.

Conversely, thiol-blocking reagents can inhibit sulfotransferase activity. For instance, N-hydroxy-2-acetylaminofluorene reductase, another enzyme involved in the metabolism of this compound, is inhibited by reagents such as p-chloromercuribenzoic acid and N-ethylmaleimide, which covalently modify sulfhydryl groups. nih.gov While this is a different enzyme, it highlights the general sensitivity of enzymes in this metabolic pathway to thiol-modifying agents. The electrophilic nature of isothiocyanates, for example, makes them reactive towards nucleophiles like thiol groups, leading to the formation of dithiocarbamates. mdpi.com

The activity of N-hydroxy-2-acetylaminofluorene sulfotransferase can be inhibited by various xenobiotics, with pentachlorophenol (B1679276) being a well-characterized inhibitor. nih.gov

Pentachlorophenol (PCP) is a potent inhibitor of phenol sulfotransferases (SULT1 family enzymes). nih.gov In vitro studies have demonstrated that PCP can significantly inhibit the sulfation of various substrates, including 1'-hydroxysafrole (B1215727), by more than 90% at a concentration of 10 µM. aacrjournals.org This inhibition of sulfotransferase activity by PCP has been shown to have significant biological consequences, as it can decrease the formation of DNA and RNA adducts from procarcinogens like 1'-hydroxysafrole and inhibit tumor formation. aacrjournals.org

While PCP is a strong inhibitor of SULT1 enzymes, its effect on hydroxysteroid sulfotransferases (SULT2 enzymes) is more complex. nih.gov In fact, PCP and other polychlorinated phenols can serve as substrates for human hydroxysteroid sulfotransferase hSULT2A1. nih.govacs.org This suggests that PCP can act as a competing substrate and potentially inhibit the sulfation of other substrates by this enzyme isoform. researchgate.net

The inhibition of sulfotransferases is not limited to environmental chemicals. A wide range of xenobiotics, including certain drugs and dietary chemicals, can inhibit SULT activity, potentially leading to adverse health effects by altering the detoxification of toxic compounds or disrupting the regulation of endogenous molecules. nih.gov

Regulatory Mechanisms and Factors Influencing Sulfotransferase Expression and Activity

The expression and activity of N-hydroxy-2-acetylaminofluorene (N-OH-AAF) sulfotransferase are subject to complex regulatory mechanisms, with notable differences observed based on sex and hormonal influences. These factors play a crucial role in determining the extent of metabolic activation of N-hydroxy-2-acetylaminofluorene to its reactive sulfate ester.

Sex-Dependent Differences in Enzyme Activity

The following table summarizes the observed sex-dependent differences in N-OH-AAF sulfotransferase activity and metabolite formation.

| Sex | N-OH-AAF Sulfotransferase Activity | Predominant Conjugate |

| Male | High (7-9 times higher than females) nih.gov | Sulfate nih.govepa.gov |

| Female | Low nih.gov | Glucuronide nih.govepa.gov |

Hormonal Regulation of Hepatic Sulfotransferase Levels (e.g., Growth Hormone)

Hormonal factors, particularly growth hormone (GH), play a pivotal role in regulating hepatic sulfotransferase levels. nih.gov The male-dominant expression of certain sulfotransferase enzymes, including the one responsible for N-OH-AAF sulfation (now identified as SULT1C1), is influenced by the pattern of GH secretion. nih.gov

In rats, hypophysectomy (the surgical removal of the pituitary gland) in males leads to a significant decrease in the sulfating activity of N-OH-AAF to approximately 23% of the levels in untreated animals. nih.gov This reduced activity can be restored and even increased by the intermittent administration of human growth hormone (hGH). nih.gov Continuous infusion of hGH, which mimics the female pattern of secretion, also enhances the sulfating activity of N-OH-AAF. nih.gov

Sex steroids appear to modulate the effects of GH on sulfotransferase activity. nih.gov While testosterone (B1683101) propionate (B1217596) and estradiol (B170435) benzoate (B1203000) have no direct effect on hypophysectomized rats, estradiol benzoate can suppress the sulfating activities of N-OH-AAF in hGH-treated hypophysectomized male rats. nih.gov These findings indicate that sex steroids influence the sulfation of N-hydroxyl-aryl compounds by modulating the action of growth hormone at both the hypothalamic-pituitary and hepatic levels. nih.gov

Mechanism-Based Inactivation of Aryl Sulfotransferase IV by 2-Acetylaminofluorene-N-sulfate

The interaction between N-hydroxy-2-acetylaminofluorene and aryl sulfotransferase IV extends beyond simple substrate metabolism, leading to a phenomenon known as mechanism-based inactivation. This process involves the enzyme's own catalytic activity generating a reactive product that, in turn, inactivates the enzyme itself.

Studies have shown that preincubation of purified rat hepatic aryl sulfotransferase IV with N-hydroxy-2-acetylaminofluorene results in a rapid, time-dependent, and irreversible inactivation of the enzyme. oup.com This inactivation is dependent on the presence of the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) and can be blocked by the sulfotransferase inhibitor pentachlorophenol, confirming that the inactivation is a consequence of the enzyme's catalytic action. oup.com The kinetics of this process are consistent with a pseudo-first-order reaction, a characteristic of mechanism-based inactivation. oup.com This self-catalyzed inactivation may contribute to the observed in vivo decrease in hepatic aryl sulfotransferase activity following administration of 2-acetylaminofluorene or N-hydroxy-2-acetylaminofluorene. oup.com

Identification of Covalent Adduction Sites on the Enzyme (e.g., Cysteine, Methionine Residues)

The irreversible nature of the inactivation of aryl sulfotransferase IV by its reactive product, this compound, points to the formation of covalent adducts with the enzyme. The highly reactive sulfuric acid ester of N-hydroxy-2-acetylaminofluorene is known to react with nucleophilic amino acid residues within proteins.

Reactive Intermediates Generated from 2 Acetylaminofluorene N Sulfate

Chemical Lability and Spontaneous Decomposition of 2-Acetylaminofluorene-N-sulfate

This compound is characterized by its significant chemical lability. oup.comnih.gov This inherent instability leads to its spontaneous decomposition under physiological conditions. oup.comnih.gov The formation of this sulfate (B86663) ester is considered a major activation pathway in the liver. oup.com Once formed, AAF-N-sulfate breaks down almost immediately. oup.com This decomposition process does not require enzymatic catalysis and proceeds spontaneously, heterolytically cleaving the nitrogen-oxygen bond. oup.comnih.govwikipedia.org This cleavage results in the formation of a sulfate anion and a highly reactive electrophilic species. oup.com The transient nature of AAF-N-sulfate makes it a potent, short-lived intermediate that readily reacts with cellular nucleophiles. oup.com Evidence for its formation and reactivity in vivo comes from studies where injection of sulfate ions into rats treated with N-OH-AAF increased the formation of protein and DNA adducts in the liver. nih.gov

Formation of Highly Electrophilic Nitrenium Ions

The spontaneous decomposition of this compound is a primary route for the generation of a highly reactive and electrophilic arylnitrenium ion. oup.comnih.gov This nitrenium ion, the N-acetyl-2-fluorenylnitrenium ion, is an electron-deficient species with a positive charge on the nitrogen atom, making it a powerful electrophile. nih.govnih.gov As a result of its high reactivity, this nitrenium ion can readily attack nucleophilic sites in various cellular macromolecules, including proteins, DNA, and RNA. oup.comnih.gov The reaction of this electrophile with the nucleophilic centers in DNA, particularly the C8 and N2 positions of guanine (B1146940), is a critical event in the initiation of carcinogenesis associated with 2-acetylaminofluorene (B57845). nih.gov The formation of these DNA adducts can lead to mutations and cellular transformation. nih.gov

Postulated Generation of Distinct Reactive Intermediates with Differential Reactivities

Research into the reactions of this compound with different nucleophiles has led to the hypothesis that its decomposition generates more than one reactive intermediate. oup.comnih.gov Studies have shown that these intermediates possess different reactivities towards cellular targets like RNA and the endogenous thiol, glutathione (B108866) (GSH). oup.comnih.gov

For instance, experiments have demonstrated that while certain thiols are highly effective at inhibiting the formation of RNA adducts from AAF-N-sulfate, they do so by promoting the formation of 2-acetylaminofluorene (AAF), not by forming stable glutathione conjugates. oup.comnih.gov Conversely, RNA did not inhibit the formation of GSH conjugates from AAF-N-sulfate. nih.gov These observations suggest the presence of at least two independent reactive intermediates arising from AAF-N-sulfate. oup.comnih.gov One intermediate appears to react with both RNA and GSH, while the other reacts with GSH to form conjugates but does not react with RNA. oup.com

To explain the observed differential reactivities, it has been proposed that the decomposition of AAF-N-sulfate yields two distinct electronic states of the arylnitrenium ion: a "hard" triplet state and a "soft" singlet state. oup.comnih.gov Nitrenium ions, being isoelectronic with carbenes, can exist in both singlet and triplet spin states. nih.gov In the parent nitrenium ion (NH2+), the triplet state is the ground state. nih.gov

The "hard" and "soft" terminology relates to the Hard and Soft Acids and Bases (HSAB) theory. "Hard" electrophiles tend to react with "hard" nucleophiles (like the oxygen atoms in RNA), while "soft" electrophiles prefer to react with "soft" nucleophiles (like the sulfur atom in glutathione).

"Hard" Triplet State Nitrenium Ion : This intermediate is postulated to be the species that reacts readily with hard nucleophiles such as those found in RNA. oup.comnih.gov Its reaction with thiols like GSH does not lead to stable conjugate formation but rather to its reduction, forming the parent amine, 2-acetylaminofluorene. oup.comnih.gov

"Soft" Singlet State Nitrenium Ion : This intermediate is suggested to react preferentially with soft nucleophiles. oup.comnih.gov It is believed to be the species responsible for the formation of stable glutathione (GSH) conjugates. oup.com

The generation of these two spin states from AAF-N-sulfate could account for the complex pattern of adducts and reaction products observed in vitro. oup.comnih.gov The table below summarizes the postulated reactivities of these two intermediates.

| Reactive Intermediate | Proposed Electronic State | Reactivity with RNA | Reactivity with Glutathione (GSH) |

| Intermediate 1 | "Hard" Triplet Nitrenium Ion | Forms adducts | Reduced to 2-acetylaminofluorene (AAF) |

| Intermediate 2 | "Soft" Singlet Nitrenium Ion | Low to no reactivity | Forms stable GSH-conjugates |

Molecular Interactions and Downstream Biological Consequences

Formation of Carcinogen-DNA Adducts by 2-Acetylaminofluorene-N-sulfate Derived Electrophiles

The electrophilic nitrenium ion derived from AAF-N-sulfate exhibits a strong predilection for reacting with DNA, forming bulky adducts that distort the DNA helix and interfere with normal cellular processes. nih.govwikipedia.org This adduction process is not random, displaying specificity for certain nucleotide bases and positions, and is influenced by the surrounding biochemical environment.

The primary target for the reactive electrophiles generated from AAF-N-sulfate is the C8 position of guanine (B1146940) residues in DNA. nih.govwikipedia.orgnih.gov This site is particularly susceptible to attack by the arylnitrenium ion. While other adducts can be formed, the C8-guanine adducts are the most prevalent and are considered to be the major lesions responsible for the mutagenic and carcinogenic properties of AAF. nih.govnih.gov The reaction of N-acetoxy-2-acetylaminofluorene, a compound that mimics the reactivity of AAF-N-sulfate, with DNA or RNA leads to a significant decrease in guanine content, underscoring the specificity of this interaction. nih.gov Only guanine residues have been found to react to form alkali-labile lesions. nih.gov

One of the two major DNA adducts formed is N-(2′-deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-AAF), where the acetyl group is retained on the fluorene (B118485) moiety. nih.govnih.gov This adduct is known to cause significant distortion of the DNA double helix. nih.gov Multidimensional NMR studies have revealed that the guanine base adducted with AAF rotates from its normal anti-conformation to a syn conformation, which results in the fluorene ring intercalating into the DNA helix in what is known as the base displacement model. nih.gov The formation of dG-AAF adducts has been successfully achieved in vitro for the synthesis of oligonucleotides containing this specific lesion, allowing for detailed structural and functional studies. nih.gov

Table 1: Major DNA Adducts of 2-Acetylaminofluorene (B57845)

| Adduct Name | Abbreviation | Key Structural Feature | Impact on DNA Structure |

| N-(2′-deoxyguanosin-8-yl)-2-acetylaminofluorene | dG-AAF | Acetyl group present | Significant distortion, base displacement, fluorene intercalation |

| N-(2′-deoxyguanosin-8-yl)-2-aminofluorene | dG-AF | Acetyl group absent | Minor distortion, fluorene in major groove |

The biochemical environment plays a crucial role in the extent of adduct formation. Studies have shown that the formation of RNA adducts by AAF-N-sulfate is significantly higher in Tris-HCl buffer compared to phosphate (B84403) buffer at the same pH (7.4). nih.gov However, adduct formation with deoxyguanosine monomers remained the same in both buffers, suggesting that the influence of the buffer is on the structure or accessibility of the polynucleotide. nih.gov The presence of 150 mM KCl was found to decrease adduct formation in both RNA and with deoxyguanosine monomers, indicating that ionic strength is a significant factor. nih.gov These effects may be related to alterations in the conformation of the nucleic acid or the stability of the reactive intermediates. nih.gov

Impact of DNA Adducts on Genomic Stability and Replication Fidelity

The formation of bulky DNA adducts by AAF metabolites has profound consequences for the maintenance of genomic integrity. These adducts act as significant roadblocks to DNA replication and transcription. nih.govnih.gov The dG-AAF adduct, in particular, is a strong block to DNA synthesis by replicative polymerases. nih.govnih.gov This blockage can lead to the collapse of replication forks and the generation of double-strand breaks, which are highly cytotoxic and mutagenic lesions.

When translesion synthesis (TLS) polymerases are recruited to bypass these lesions, they often do so in an error-prone manner, leading to mutations. The dG-AAF adduct is known to predominantly induce frameshift mutations, particularly -2 deletions in specific sequence contexts, such as the NarI recognition sequence. oup.com This is thought to be due to the stabilization of a slipped replication intermediate by the bulky, stacked AAF adduct. oup.com In contrast, the less distorting dG-AF adduct is more readily bypassed and tends to cause base substitution mutations, most commonly G-to-T transversions. nih.gov The differing mutagenic outcomes are strongly correlated with the distinct conformational changes induced in the DNA by each adduct. nih.gov The presence of these adducts can also impact the efficiency of DNA repair mechanisms, with the structure of the adduct and the surrounding DNA sequence influencing recognition and excision by the nucleotide excision repair (NER) pathway. nih.gov

Mechanism of DNA Polymerase Bypass and Replication Blockage

The formation of DNA adducts by reactive metabolites of 2-AAF, such as this compound, poses a significant challenge to the cellular DNA replication machinery. These bulky adducts can physically obstruct the progression of DNA polymerases, leading to replication blockage. pnas.orgnih.gov

When a replicative polymerase encounters a dG-AAF adduct, the polymerase is often completely blocked. pnas.org Crystal structure analysis of bacteriophage T7 DNA polymerase with a dG-AAF adduct reveals that the fluorene ring of the adduct intercalates into a hydrophobic pocket within the polymerase's "fingers" subdomain. This interaction locks the fingers in an open and inactive conformation, thereby preventing the continuation of DNA synthesis. nih.govnih.gov

However, specialized low-fidelity DNA polymerases, such as polymerase η (Pol η), are capable of bypassing these lesions, albeit slowly. pnas.orgembopress.org This process, known as translesion synthesis (TLS), allows for the continuation of replication past the damaged site, but it can be an error-prone process. pnas.org While Pol η can bypass dG-AAF adducts, the efficiency of elongation after nucleotide insertion is often low. embopress.org The ability of TLS polymerases to accommodate bulky adducts is a critical factor in determining the mutagenic outcome of 2-AAF exposure. pnas.org

Studies using simian virus 40 (SV40) DNA have shown that even a small number of AAF-adducts, as few as one to two per genome, can inhibit over 90% of normal DNA synthesis. nih.gov Electron microscopy has visualized these AAF adducts at the sites of stalled replication forks, providing direct evidence of replication blockage in a mammalian system. nih.gov

Induction of Mutagenesis: Frameshift Mutations vs. Base-Substitution Mutations

The bypass of 2-AAF-induced DNA adducts by DNA polymerases is a primary source of mutations. The type of mutation induced is highly dependent on the specific adduct and the polymerase involved. 2-AAF is predominantly known to be a frameshift mutagen. nih.govnih.govnih.gov

Frameshift Mutations: These mutations involve the insertion or deletion of nucleotides, which alters the reading frame of the genetic code. khanacademy.orgyoutube.com The dG-AAF adduct is particularly potent at inducing frameshift mutations, often resulting in the deletion of one or two nucleotides. nih.govnih.gov One proposed mechanism for this is the "correct-incorporation/slippage" model. In this model, a cytosine is correctly incorporated opposite the adducted guanine, but then a slippage of two bases occurs. nih.gov The presence of repetitive DNA sequences can serve as hotspots for such frameshift mutations. nih.govnih.gov

Base-Substitution Mutations: These mutations involve the replacement of one base with another. samford.edu While 2-AAF primarily causes frameshift mutations, it can also induce base substitutions, although to a lesser extent. nih.gov The deacetylated adduct, dG-AF, is more prone to causing base-substitution mutations, particularly G to T transversions. nih.govnih.gov The minor aminofluorene adduct at the C8 position of guanine may lead to the mispairing of adenine (B156593) opposite the lesion, resulting in base substitutions. nih.gov

The following table summarizes the primary mutagenic outcomes of the major 2-AAF DNA adducts:

| Adduct | Primary Mutational Outcome | Mechanism |

| dG-AAF | Frameshift Mutations (deletions) | Replication slippage at adduct site, particularly in repetitive sequences. nih.govnih.govnih.govnih.gov |

| dG-AF | Base-Substitution Mutations (G→T) | Mispairing of bases opposite the adduct during translesion synthesis. nih.govnih.gov |

Modulation of Cellular Gene Expression by Reactive Metabolites (e.g., Multidrug Resistance Gene Induction)

The reactive metabolites of 2-AAF, including this compound, can also alter cellular function by modulating gene expression. A notable example is the induction of the multidrug resistance gene (mdr1). nih.govnih.gov

The mdr1 gene encodes for P-glycoprotein, an efflux transporter that can pump a wide range of xenobiotics out of the cell. nih.gov Increased expression of the mdr1 gene can lead to resistance to various drugs. nih.govnih.gov Studies in rat hepatocytes have demonstrated that 2-AAF can induce the expression of the mdr1 gene. nih.govnih.gov This induction is dependent on the metabolic activation of 2-AAF, as inhibitors of cytochrome P450 (CYP) enzymes, which are responsible for the initial N-hydroxylation step, can block this effect. nih.gov

Furthermore, the direct-acting mutagenic derivative of 2-AAF, N-acetoxy-2-AAF (AAAF), is a more potent inducer of mdr1 than 2-AAF itself. nih.gov This suggests that the electrophilic metabolites of 2-AAF are the ultimate inducers of mdr1 gene expression. nih.gov This response is considered an adaptive mechanism, where the cell increases the synthesis of P-glycoprotein to protect itself from further damage by the reactive compounds. nih.gov Nuclear run-off analyses have confirmed that 2-AAF induces mdr expression by increasing the rate of transcription. nih.gov

Hypothetical Involvement of Covalent Interaction with Gene Regulatory Elements

The precise mechanism by which reactive metabolites of 2-AAF induce gene expression, such as the mdr1 gene, is still under investigation. A leading hypothesis is that these reactive species, including the nitrenium ion derived from this compound, can directly interact with and covalently modify gene regulatory elements. nih.gov

These regulatory elements, such as promoters and enhancers, contain specific DNA sequences that bind transcription factors and other regulatory proteins to control the rate of gene transcription. Covalent adduction of these sequences by reactive metabolites could alter their conformation or their ability to bind regulatory proteins, thereby leading to a change in gene expression.

While direct evidence for the covalent modification of specific gene regulatory elements by this compound in the context of mdr1 induction is an area of ongoing research, the established reactivity of this compound with DNA makes this a plausible mechanism. wikipedia.orgnih.gov The formation of adducts within these critical regions could disrupt the normal regulatory processes and trigger an adaptive response, such as the observed increase in mdr1 transcription. nih.govnih.gov

Modulation of 2 Acetylaminofluorene N Sulfate Bioactivation and Detoxification Pathways

Role of Reduced Glutathione (B108866) (GSH) in Detoxification of 2-Acetylaminofluorene-N-sulfate Metabolites

Reduced glutathione (GSH) is a critical cellular antioxidant and nucleophile that participates in the detoxification of a wide array of electrophilic compounds, including reactive metabolites of carcinogens. However, its role in neutralizing the ultimate reactive species derived from this compound is nuanced. While GSH can react with these electrophiles, its effectiveness is limited compared to other cellular targets and alternative thiol-containing molecules.

Studies indicate that GSH is not highly effective in competing with cellular macromolecules to trap reactive metabolites of N-hydroxy-2-acetylaminofluorene, the precursor to the N-sulfate ester. nih.gov For instance, in vitro experiments have shown that a 1 mM concentration of glutathione did not reduce the covalent binding of this compound to DNA. nih.gov Even at a higher concentration of 10 mM, GSH only diminished binding to RNA by 20% and to DNA by 40%. nih.gov This suggests that glutathione does not play a dominant role in the detoxification of these particular reactive intermediates. nih.gov

Formation of Glutathione Conjugates

Despite its relatively modest reactivity towards this compound electrophiles, GSH does form specific conjugates that are excreted. Following the administration of N-hydroxy-2-acetylaminofluorene (the precursor to the N-sulfate) in rats, two primary glutathione conjugates have been identified in the bile. nih.gov These have been characterized as 1-(glutathion-S-yl)-N-acetyl-2-aminofluorene and 3-(glutathion-S-yl)-N-acetyl-2-aminofluorene. nih.gov

The formation of these conjugates is directly linked to the sulfation pathway. Pre-treatment of rats with pentachlorophenol (B1679276), a known sulfotransferase inhibitor, resulted in a 50% reduction in the excretion of these GSH conjugates. nih.gov This finding strongly suggests that the conjugates are formed in vivo from the highly reactive this compound ester. nih.gov

Table 1: Identified Glutathione Conjugates of 2-Acetylaminofluorene (B57845) Metabolites

| Conjugate Name | Point of Attachment | Evidence of Formation from N-Sulfate Pathway |

| 1-(glutathion-S-yl)-N-acetyl-2-aminofluorene | C1 position of the fluorene (B118485) ring | Identified in rat bile; excretion reduced by 50% with sulfotransferase inhibitor. nih.gov |

| 3-(glutathion-S-yl)-N-acetyl-2-aminofluorene | C3 position of the fluorene ring | Identified in rat bile; excretion reduced by 50% with sulfotransferase inhibitor. nih.gov |

Competitive Reactivity of Thiols with Electrophilic Intermediates

The sulfate (B86663) ester of N-hydroxy-2-acetylaminofluorene (AAF-N-sulfate) is known to break down, forming a highly reactive nitrenium ion that can attack nucleophilic sites in RNA, DNA, and proteins. nih.gov Thiols, including GSH, can compete with these macromolecules for reaction with the nitrenium ion.

Research shows that while GSH can decrease the formation of RNA adducts by 20-45%, other thiols are significantly more effective. nih.gov Molecules such as cysteine, cysteamine, and penicillamine (B1679230) demonstrated the highest efficacy in preventing RNA adduct formation. nih.gov Interestingly, the presence of RNA did not diminish the formation of GSH conjugates from AAF-N-sulfate, suggesting that distinct reactive intermediates may be formed from AAF-N-sulfate with differing reactivities towards RNA and GSH. nih.gov The inhibition of RNA adducts by these thiols correlated with an increased formation of the parent compound, 2-acetylaminofluorene (AAF), indicating a reduction reaction is a key part of the detoxification mechanism. nih.gov

Functional Interplay Between O-Sulfation and Glucuronidation in Carcinogen Metabolism

The bioactivation of 2-acetylaminofluorene (AAF) to its ultimate carcinogenic form via this compound does not occur in isolation. It is part of a broader metabolic landscape where various enzyme systems compete to modify the parent compound and its metabolites. A key competition exists between sulfation, which can lead to a reactive ester, and glucuronidation, which is generally a detoxification pathway leading to more water-soluble and excretable products.

In some biological systems, glucuronidation is the predominant pathway. For example, in studies using hepatocytes from rainbow trout, a species resistant to AAF-induced carcinogenesis, glucuronides constituted 49% of the total metabolites formed from AAF. nih.gov In contrast, the precursor to the reactive sulfate ester, N-hydroxy-AAF, and its conjugates accounted for less than 1% of the total metabolites. nih.gov This highlights how robust glucuronidation activity can effectively shunt the carcinogen away from the sulfation-dependent bioactivation pathway. nih.gov This principle, where glucuronidation rates can be much faster than sulfation rates for the same substrate, has been observed for other classes of compounds as well. nih.gov The balance between these two pathways is a critical determinant of the ultimate carcinogenic potential of AAF.

Consequences of Sulfotransferase Inhibition on DNA Adduct Profiles In Vivo

Directly inhibiting the sulfotransferase enzymes responsible for producing this compound provides clear evidence of this pathway's role in DNA damage. The use of specific inhibitors, such as pentachlorophenol (PCP), has been shown to significantly alter the profile of DNA adducts formed in the liver in vivo. nih.govnih.gov

In a key study, rats were administered N-hydroxy-AAF with or without pre-treatment with PCP. nih.gov In control animals receiving only N-hydroxy-AAF, three major DNA adducts were identified. The acetylated adducts, N-(deoxyguanosin-8-yl)-2-acetylaminofluorene and 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene, which are derived from the reactive N-sulfate ester, accounted for 40% of the total DNA binding. nih.gov The remaining 60% was the deacetylated adduct, N-(deoxyguanosin-8-yl)-2-aminofluorene, which is formed through a different pathway. nih.gov

Following pre-treatment with the sulfotransferase inhibitor PCP, the total level of DNA binding decreased by 26%. nih.gov More strikingly, the distribution of adducts was dramatically shifted. The acetylated adducts, which depend on sulfation, constituted only 13% of the total adducts. nih.gov Conversely, the deacetylated aminofluorene adduct, whose formation pathway was not inhibited, made up the remaining 87%. nih.gov This demonstrates that at least 70% of the acetylated, guanosine-linked DNA adducts in rat liver are formed via the N-O-sulfation of N-hydroxy-AAF. nih.gov

Table 2: Effect of Sulfotransferase Inhibitor (Pentachlorophenol) on Hepatic DNA Adducts of N-hydroxy-AAF In Vivo

| Adduct Type | % of Total Adducts (Control) | % of Total Adducts (With PCP Inhibitor) | Implied Formation Pathway |

| Acetylated Adducts (e.g., N-(dG-8-yl)-AAF) | 40% | 13% | Dependent on Sulfation (via AAF-N-sulfate) nih.gov |

| Deacetylated Adduct (N-(dG-8-yl)-AF) | 60% | 87% | Independent of Sulfation nih.gov |

| Total DNA Binding | 100% | 74% (26% decrease) | Mixed Pathways |

Advanced Research Methodologies and Experimental Approaches

In Vitro and Ex Vivo Systems for Investigating 2-Acetylaminofluorene-N-sulfate Metabolic Fates and Effects

In vitro and ex vivo systems are indispensable tools for dissecting the metabolic pathways of 2-acetylaminofluorene (B57845) (2-AAF) and the biological consequences of its reactive metabolites, such as this compound (AAF-N-sulfate). These systems permit researchers to study the compound's metabolism and genotoxicity in a controlled environment, providing insights that are crucial for understanding its carcinogenic potential.

Application of Isolated Hepatocytes and Subcellular Fractions (e.g., Microsomes, Cytosol)

Isolated hepatocytes and subcellular fractions like microsomes and cytosol from the liver are primary models for studying the metabolism of 2-AAF. The liver is a major site of 2-AAF metabolism, and these systems contain the necessary enzymatic machinery to convert the parent compound into its various metabolites.

Primary cultures of adult rat parenchymal hepatocytes have been successfully used to investigate the biochemical fate of 2-AAF. nih.gov These cells can metabolize 2-AAF into water-soluble products, and the rate of this metabolism can be influenced by hormones that affect cytochrome P-450 levels. nih.gov Studies with isolated hepatocytes from rainbow trout, a species resistant to 2-AAF-induced carcinogenesis, have revealed that their liver cells efficiently detoxify 2-AAF, forming only small amounts of reactive intermediates that can bind to macromolecules. nih.gov This efficient detoxification is a key factor in their resistance. nih.gov

Subcellular fractions provide a more targeted approach to studying specific metabolic reactions. Microsomes, which contain cytochrome P-450 enzymes, are crucial for the initial N-hydroxylation of 2-AAF to form N-hydroxy-2-acetylaminofluorene (N-OH-2-AAF), a critical activation step. wikipedia.orgnih.gov The cytosol contains sulfotransferases, which then catalyze the formation of the highly reactive AAF-N-sulfate from N-OH-2-AAF. wikipedia.orgaacrjournals.org

Research using liver microsomes and cytosol from various species has highlighted species-specific differences in 2-AAF metabolism. For instance, rabbit liver microsomes and cytosolic enzymes convert 2-AAF to a different profile of metabolites compared to rat liver enzymes, indicating variations in N- and ring-hydroxylation pathways. nih.gov The activity of N-OH-AAF sulfotransferase, the enzyme responsible for producing AAF-N-sulfate, varies significantly between species and even between sexes within the same species, correlating with their susceptibility to 2-AAF-induced liver cancer. aacrjournals.org For example, the livers of male rats, which are highly susceptible to carcinogenesis by N-hydroxy-AAF, exhibit considerably more N-hydroxy-AAF sulfotransferase activity than the livers of more resistant female rats and other species like mice, hamsters, and guinea pigs. aacrjournals.org

| System | Key Enzymes | Metabolic Reaction Studied | Key Findings |

| Isolated Rat Hepatocytes | Cytochrome P-450s, Sulfotransferases, etc. | Overall metabolism of 2-AAF | Metabolize 2-AAF to water-soluble products; rate influenced by hormones. nih.gov |

| Isolated Rainbow Trout Hepatocytes | Detoxification enzymes | Detoxification vs. activation of 2-AAF | Efficient detoxification and low formation of reactive intermediates contribute to resistance. nih.gov |

| Liver Microsomes | Cytochrome P-450s, Deacetylase | N-hydroxylation of 2-AAF to N-OH-2-AAF; Deacetylation | A subpopulation of P-450 isozymes is involved in detoxification (7-hydroxylation), while a single isozyme (form 4) is responsible for N-hydroxylation (activation). nih.gov Microsomal deacetylase is involved in the mutagenic activation of 2-AAF and N-OH-2-AAF. capes.gov.br |

| Liver Cytosol | Sulfotransferases | Sulfation of N-OH-2-AAF to AAF-N-sulfate | The activity of N-OH-AAF sulfotransferase correlates with susceptibility to liver cancer. aacrjournals.org |

Utilization of Reconstructed Human Tissue Models (e.g., 3D Skin Models) for Genotoxicity Assessment

Reconstructed human tissue models, particularly 3D skin models, have emerged as valuable tools for assessing the genotoxicity of chemicals with dermal exposure routes, including 2-AAF and its metabolites. nih.gov These models offer a more complex and physiologically relevant system than traditional 2D cell cultures.

Studies using 3D reconstructed human skin tissues have investigated the metabolic competency and genotoxic effects of 2-AAF, N-OH-2-AAF, and N-hydroxy-2-aminofluorene (N-OH-2-AF). nih.govnih.gov These studies have shown that while 2-AAF itself may not cause significant DNA damage in certain assays after a single exposure, its metabolites, particularly N-OH-2-AAF and N-OH-2-AF, are potent inducers of DNA damage. nih.govnih.gov

For instance, in the skin comet assay, a single, short exposure to N-OH-2-AAF resulted in a significant, dose-related increase in DNA damage. nih.gov In contrast, the parent compound, 2-AAF, only showed detectable DNA damage after multiple applications, suggesting that the enzymes responsible for its metabolic activation may need to be induced. nih.govnih.gov This is supported by the finding that DNA adduct levels increase significantly after multiple exposures to 2-AAF over time. nih.gov

These 3D models have also demonstrated that the genotoxic response can be assay-dependent. For example, the highly reactive N-OH-2-AF metabolite induced a significant increase in the reconstructed skin micronucleus (RSMN) assay only after multiple treatments, whereas it caused a strong response in the skin comet assay after a single exposure. nih.gov These findings highlight the importance of using a battery of tests to fully characterize the genotoxic potential of a compound. nih.gov

| Model System | Compound Tested | Assay | Key Findings |

| 3D Reconstructed Human Skin | 2-Acetylaminofluorene (2-AAF) | Skin Comet Assay | DNA damage detected after multiple applications, suggesting enzyme induction. nih.govnih.gov |

| 3D Reconstructed Human Skin | N-Hydroxy-2-acetylaminofluorene (N-OH-2-AAF) | Skin Comet Assay | Large, dose-related increase in DNA damage after a single 3-hour exposure. nih.gov |

| 3D Reconstructed Human Skin | N-Hydroxy-2-aminofluorene (N-OH-2-AF) | Reconstructed Skin Micronucleus (RSMN) Assay | Significant increase in micronuclei only after multiple treatments over 72 hours. nih.gov |

| 3D Reconstructed Human Skin | N-Hydroxy-2-aminofluorene (N-OH-2-AF) | Skin Comet Assay | Strong increase in DNA damage after a single 3-hour exposure. nih.gov |

Analytical Techniques for the Comprehensive Profiling of Metabolites and Macromolecular Adducts

A suite of sophisticated analytical techniques is employed to separate, identify, and quantify the various metabolites of 2-AAF and the macromolecular adducts they form, particularly with DNA.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of 2-AAF metabolites. Reversed-phase HPLC is commonly used to separate the parent compound from its various hydroxylated and conjugated metabolites present in biological samples, such as urine or hepatocyte incubation media. nih.govnih.gov

For example, HPLC analysis of extracts from rainbow trout hepatocyte incubations allowed for the quantification of metabolites like 7-OH-AAF, 5-/8-/9-OH-AAF, and 2-aminofluorene (B1664046) (AF), as well as their glucuronide and sulfate (B86663) conjugates. nih.gov This detailed profiling is essential for understanding the balance between detoxification and activation pathways. nih.gov Furthermore, HPLC has been instrumental in confirming the presence of N-hydroxy and ring-hydroxylated metabolites of 2-AAF in the urine of rats treated with the carcinogen. nih.gov The separation capabilities of HPLC are also critical for purifying DNA adducts for further analysis and for confirming the identity of adducts measured by other techniques like immunoassays. nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Detection

Mass spectrometry (MS), often coupled with HPLC (LC-MS), is a powerful tool for the structural elucidation and sensitive detection of 2-AAF metabolites and their DNA adducts. MS provides molecular weight information and, through fragmentation analysis (tandem MS or MS/MS), detailed structural information that is crucial for definitively identifying unknown metabolites or adducts.

High-resolution mass spectrometry (HRMS) offers even greater precision in mass measurement, allowing for the determination of elemental compositions and further aiding in the identification of novel metabolites.

Immunochemical Assays for DNA Adduct Detection (e.g., Radioimmunoassay)

Immunochemical assays, such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), provide highly sensitive and specific methods for detecting and quantifying DNA adducts of 2-AAF. These assays utilize antibodies that recognize specific adduct structures.

Antisera have been developed that can detect femtomole quantities of the major DNA adducts, N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF) and N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-8-AF). nih.gov These assays have been applied to monitor the formation and persistence of these adducts in the DNA of animals exposed to 2-AAF. nih.gov For instance, RIA has been used to demonstrate the predominance and persistence of the deacetylated dG-8-AF adduct in the liver and kidney DNA of rats fed 2-AAF, providing valuable insights into the long-term consequences of exposure. nih.gov

Electrophoretic and Chromatographic Methods for Enzyme Purification and Characterization

The purification and characterization of enzymes involved in the metabolism of 2-acetylaminofluorene (2-AAF), such as sulfotransferases, are crucial for understanding its carcinogenic activity. Various electrophoretic and chromatographic techniques have been instrumental in isolating and studying these enzymes.

A key enzyme, arylsulfotransferase IV (AST IV), has been identified as the principal enzyme responsible for the cytosolic N-hydroxy-2-acetylaminofluorene (N-OH-2AAF) sulfotransferase activity in rat liver. nih.gov The purification of this enzyme has been achieved through methods that may include polyacrylamide gel electrophoresis (PAGE), which separates proteins based on their size and charge. nih.gov Immunochemical analysis using antibodies raised against purified AST IV has been pivotal in confirming its identity and quantifying its levels in different tissues and cellular states. nih.gov

Affinity chromatography is another powerful technique employed for enzyme purification. nih.gov This method utilizes a stationary phase with a bound ligand that has a specific affinity for the target enzyme. For instance, in the purification of tyrosylprotein sulfotransferase, a substrate peptide was used as the affinity ligand. nih.gov The enzyme binds to this ligand while other proteins are washed away, allowing for a significant purification factor, in some cases as high as 140,000-fold. nih.gov

High-performance liquid chromatography (HPLC) is a versatile chromatographic method used for both the analysis of metabolites and the purification of enzymes. researchgate.net When coupled with a fluorescence detector, HPLC can be used to quantify fluorophore-labeled saccharides, which is relevant for studying enzymes involved in glycosaminoglycan sulfation. researchgate.net This technique allows for the identification and quantification of a high percentage of disaccharides in a single run. researchgate.net

These advanced electrophoretic and chromatographic methods have been essential in elucidating the roles of specific enzymes in the bioactivation of 2-AAF and have provided insights into the mechanisms of its carcinogenicity. nih.govnih.govresearchgate.net

Elucidation of Species and Tissue-Specific Differences in Carcinogen Metabolism and Susceptibility

Significant species and tissue-specific differences exist in the metabolism of 2-acetylaminofluorene (2-AAF) and, consequently, in the susceptibility to its carcinogenic effects. nih.govnih.gov These differences are largely attributed to variations in the activities of the enzymes responsible for both the activation and detoxification of 2-AAF. nih.gov

Similar species differences have been observed in kidney cells. nih.gov For example, human kidney cells can metabolize 2-AAF at a rate up to four times higher than rat kidney cells. nih.gov While the types of organic-soluble metabolites produced are qualitatively similar between the two species, there are quantitative differences. nih.gov Furthermore, human kidney cells show significantly higher levels of AAF-induced mutagenesis in the Salmonella typhimurium assay compared to rat kidney cells. nih.gov

Tissue-specific differences within the same species are also evident. In rats, the liver is the primary target for 2-AAF-induced tumors, which is consistent with the high metabolic activation capacity of this organ. nih.govnih.gov However, other tissues can also be affected. For instance, DNA adducts have been detected in the skin, lung, and kidney of mice following dermal application of 2-AAF, with the skin showing the highest levels. oup.com The expression of key metabolic enzymes, such as arylsulfotransferase IV (AST IV), which is crucial for the formation of the ultimate carcinogen this compound, is also tissue-specific, being predominantly expressed in the liver of rats. nih.gov

Role of Toxicokinetics and Enzymatic Polymorphism in Differential Responses

The differential responses to 2-acetylaminofluorene (2-AAF) observed across species and tissues are heavily influenced by toxicokinetics and enzymatic polymorphisms. Toxicokinetics governs the absorption, distribution, metabolism, and excretion of a chemical, thereby determining the concentration and persistence of its reactive metabolites in target tissues. Enzymatic polymorphisms, or genetic variations in the genes encoding metabolic enzymes, can lead to significant interindividual differences in metabolic capacity.

The balance between metabolic activation and detoxification pathways is a critical determinant of AAF's carcinogenicity. nih.gov The formation of the ultimate carcinogenic metabolite, this compound, is catalyzed by sulfotransferases (SULTs). oup.com Polymorphisms in SULT genes can alter the efficiency of this bioactivation step. For example, human SULT1A2 and SULT1C2 are known to be involved in the activation of N-hydroxy-2-AAF. oup.com Variations in the expression or activity of these enzymes could contribute to individual differences in susceptibility to AAF-induced cancer.

Conversely, detoxification pathways, such as glucuronidation, also play a crucial role. The formation of glucuronide conjugates of AAF metabolites generally leads to their inactivation and excretion. nih.gov However, the stability of these conjugates can be influenced by factors such as urinary pH. In the bladder, an acidic environment can lead to the degradation of glucuronides, releasing the reactive metabolites and potentially initiating tumor formation. wikipedia.org

Interindividual variation in metabolism has been observed in human kidney cells, with up to a 6-fold difference in the formation of individual AAF metabolites. nih.gov This variability is likely due to enzymatic polymorphisms in the population. Understanding the interplay between toxicokinetics and enzymatic polymorphisms is essential for extrapolating carcinogenesis data from animal models to humans and for assessing individual cancer risk. nih.gov

Q & A

Q. What are the primary metabolic pathways of 2-Acetylaminofluorene-N-sulfate (AAF-N-sulfate) in vivo, and how do they influence carcinogenicity?

Methodological Answer: AAF-N-sulfate is formed via sulfation of N-hydroxy-2-acetylaminofluorene (N-OH-AAF) by sulfotransferases. In vivo studies in rats demonstrate that sulfate ions enhance the formation of AAF-N-sulfate, which reacts with hepatic macromolecules (DNA, RNA, and proteins) to form adducts like 1- and 3-(methion-S-yl)-2-acetylaminofluorene . Key methods include:

- Isotope labeling : Track metabolic intermediates using radiolabeled compounds (e.g., ³H or ¹⁴C).

- Chromatography : HPLC or LC-MS to quantify adducts in liver homogenates.

- Enzyme inhibition assays : Use sulfotransferase inhibitors (e.g., pentachlorophenol) to confirm pathway specificity.

Q. What analytical techniques are recommended for characterizing AAF-N-sulfate and its adducts?

Methodological Answer:

- X-ray crystallography : Resolve crystal structures of synthetic AAF-N-sulfate derivatives (e.g., N-(2-aminophenylsulfonyl) analogs) to confirm stereochemistry .

- Mass spectrometry (MS) : Use high-resolution MS (HRMS) to identify adducts in biological matrices, focusing on fragmentation patterns of fluorenyl derivatives .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify purity and structural integrity, particularly for sulfonamide linkages .

Q. How is AAF-N-sulfate synthesized in vitro, and what are the critical quality control parameters?

Methodological Answer: Synthesis involves sulfation of N-OH-AAF using 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as a cofactor in liver microsomal fractions . Quality control steps include:

- Purity assessment : USP-grade standards for sulfate content and residual solvents (e.g., via ion chromatography) .

- Stability testing : Monitor degradation under varying pH and temperature using accelerated stability protocols .

Advanced Research Questions

Q. How do experimental conditions (e.g., sulfate ion concentration) modulate AAF-N-sulfate’s reactivity and carcinogenic potential?

Methodological Answer: Studies in rats show that sulfate ions increase AAF-N-sulfate’s binding to hepatic DNA and proteins by 2- to 3-fold . To investigate this:

- Dose-response assays : Vary sulfate concentrations in animal models and measure adduct levels via ³²P-postlabeling.

- Kinetic modeling : Use Michaelis-Menten equations to quantify sulfotransferase activity under different ionic conditions.

- Contradiction resolution : Address discrepancies in binding affinity data by standardizing tissue homogenization protocols across labs.

Q. What strategies resolve conflicting data on AAF-N-sulfate’s mutagenicity across in vitro and in vivo models?

Methodological Answer: Discrepancies often arise from differences in metabolic activation systems. For example:

- In vitro limitations : Liver S9 fractions may lack cofactors (e.g., PAPS) required for sulfation. Validate using primary hepatocytes with intact enzyme systems .

- Species-specificity : Compare rat, mouse, and human sulfotransferase isoforms via recombinant enzyme assays .

- Data normalization : Express mutagenicity (e.g., Ames test results) relative to protein/DNA adduct quantification to control for metabolic variability .

Q. How can researchers design studies to evaluate AAF-N-sulfate’s interaction with nucleic acids and repair mechanisms?

Methodological Answer:

- DNA-adduct mapping : Use liquid chromatography-tandem MS (LC-MS/MS) to identify guanine adducts at nucleotide resolution .

- Repair kinetics assays : Incubate adducted DNA with repair enzymes (e.g., OGG1 for oxidative damage) and measure repair efficiency via gel electrophoresis .

- Computational modeling : Apply molecular docking simulations to predict adduct stability and repair enzyme binding affinities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.